molecular formula C11H22Cl2N2O2 B6222608 (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride CAS No. 2757961-30-9

(2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride

Cat. No.: B6222608
CAS No.: 2757961-30-9
M. Wt: 285.2
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Description

(2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a piperidine ring, making it a valuable molecule in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrrolidine intermediate.

    Methylation: The methyl group is added to the piperidine ring through a methylation reaction using a methylating agent like methyl iodide.

    Formation of the Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Pressure: Controlled to optimize reaction rates and product stability.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Safety Measures: Industrial processes incorporate safety protocols to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with reduced functional groups, such as alcohols or amines.

    Substituted Compounds: Molecules with new functional groups introduced via substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is utilized to study the interactions between small molecules and biological targets. It serves as a model compound to investigate binding affinities, enzyme inhibition, and receptor interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid: The free base form of the compound.

    (2S)-1-(1-ethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride: A similar compound with an ethyl group instead of a methyl group.

    (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride: The monohydrochloride salt form.

Uniqueness

(2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride is unique due to its specific combination of a pyrrolidine ring and a methyl-substituted piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its dihydrochloride salt form enhances its solubility and stability, further contributing to its utility in research and industry.

Properties

CAS No.

2757961-30-9

Molecular Formula

C11H22Cl2N2O2

Molecular Weight

285.2

Purity

95

Origin of Product

United States

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